molecular formula C12H13NO2 B2919991 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one CAS No. 1309976-09-7

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one

Cat. No.: B2919991
CAS No.: 1309976-09-7
M. Wt: 203.241
InChI Key: JPTIBWIBYJNORI-UHFFFAOYSA-N
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Description

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an ethyl group at the third position, a methoxy group at the sixth position, and a dihydroquinolinone core. The compound has garnered significant attention due to its potential biological activity and diverse applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . These reactions typically require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-6-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-6-9-7-10(15-2)4-5-11(9)13-12(8)14/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTIBWIBYJNORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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